molecular formula C16H17NO5S2 B12134312 methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12134312
M. Wt: 367.4 g/mol
InChI Key: NXLCQCWLGLIXHW-UKTHLTGXSA-N
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Description

Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived thiazolidinone compound characterized by a conjugated benzylidene moiety at the 5-position of the thiazolidinone core. The 2,5-dimethoxy substituents on the aromatic ring enhance electron-donating effects, stabilizing the π-conjugated system and influencing its reactivity and photophysical properties . This compound is synthesized via a Knoevenagel condensation between rhodanine derivatives and 2,5-dimethoxybenzaldehyde under basic conditions, followed by esterification .

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 3-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C16H17NO5S2/c1-20-11-4-5-12(21-2)10(8-11)9-13-15(19)17(16(23)24-13)7-6-14(18)22-3/h4-5,8-9H,6-7H2,1-3H3/b13-9+

InChI Key

NXLCQCWLGLIXHW-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used in studies of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes and lead to cell death, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiazolidinone Derivatives

Compound Name Substituents on Benzylidene/Other Groups Molecular Weight Key Properties/Applications References
Target Compound 2,5-Dimethoxybenzylidene, methyl propanoate 409.52* High lipophilicity, UV stability
Methyl 6-[(5Z)-5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate 2,5-Dimethoxybenzylidene, hexanoate chain 409.52 Extended alkyl chain improves solubility
3-[(5E)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Methoxybenzylidene, carboxylic acid 323.39 Enhanced hydrogen bonding, lower logP
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-ylmethylidene, ethyl ester 327.40 Electron-rich heterocycle, redox activity
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one 1,3-Benzodioxol-5-ylmethylene, aminoalkyl side chain 457.13 Antimicrobial activity, improved target binding

*Calculated based on analogous structures in .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethoxy groups in the target compound enhance resonance stabilization compared to electron-withdrawing substituents (e.g., nitro or chloro groups in ). This stabilization increases UV absorption intensity, relevant for photodynamic applications .
  • Aromatic Ring Modifications : Replacing the benzene ring with a thiophene () or benzodioxole () alters electronic density. Thiophene’s electron-rich nature improves charge-transfer interactions, while benzodioxole enhances planarity for π-π stacking .
  • Side Chain Variations : Carboxylic acid derivatives () exhibit higher aqueous solubility due to hydrogen bonding, whereas esterified forms (e.g., methyl/ethyl esters) prioritize lipophilicity for membrane penetration .

Computational and Spectroscopic Insights

  • π-π Interactions: The target compound’s benzylidene-thiazolidinone system facilitates π-π stacking (centroid distances ~3.5 Å), as observed in analogous structures (). These interactions stabilize crystal lattices and influence solubility .
  • NMR and Mass Spectral Data : Distinctive shifts in ¹H-NMR (e.g., δ 7.70 ppm for CH= in ) and HRMS fragmentation patterns differentiate regioisomers and confirm structural integrity .

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